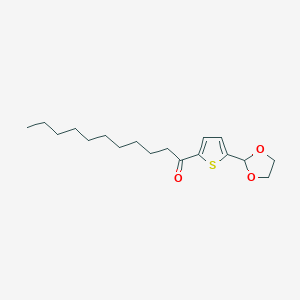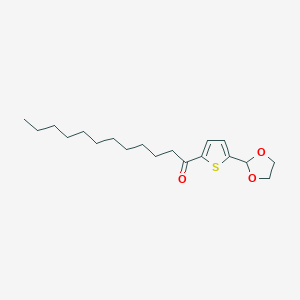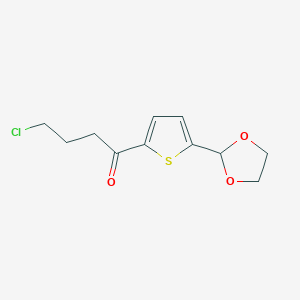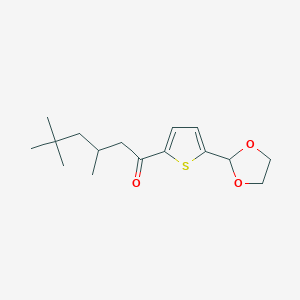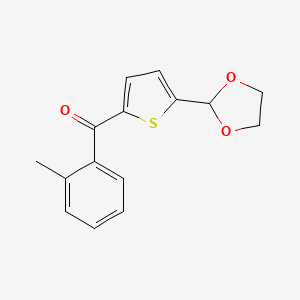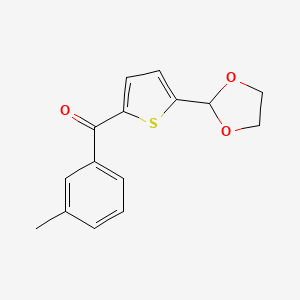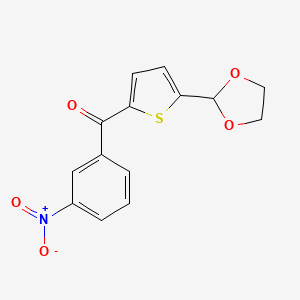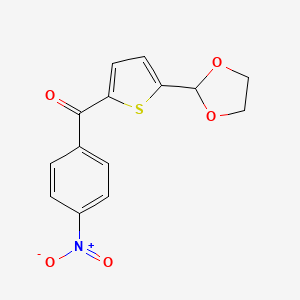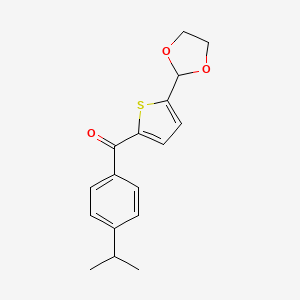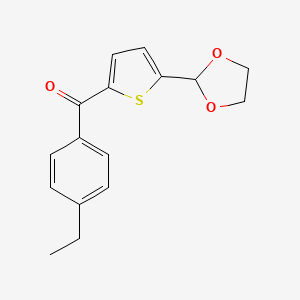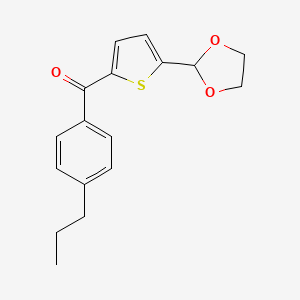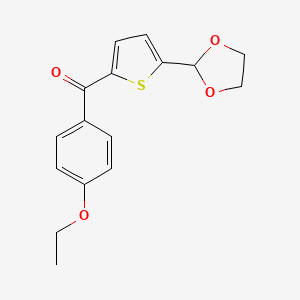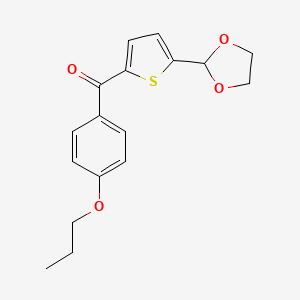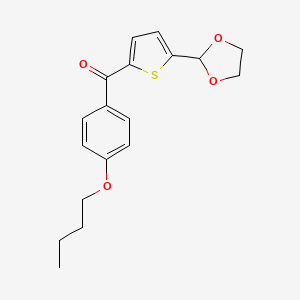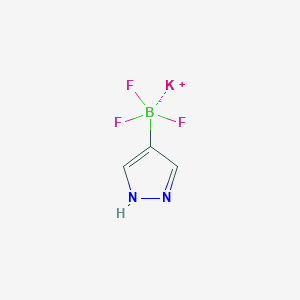
Potassium 1H-pyrazole-4-trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 1H-pyrazole-4-trifluoroborate (KPTF) is an organotrifluoroborate compound. Its chemical formula is C₃H₃BF₃KN₂ . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It serves as a versatile and stable boronic acid surrogate, facilitating the construction of complex organic molecules .
Synthesis Analysis
The synthesis of KPTF typically involves the reaction of 1H-pyrazole-4-boronic acid with potassium fluoride (KF) or other potassium salts. The resulting KPTF compound is a white crystalline powder with a melting point of approximately 196-200°C .
Molecular Structure Analysis
KPTF consists of a pyrazole ring (containing nitrogen atoms) attached to a boron trifluoride group. The potassium ion (K⁺) balances the charge. The compound’s molecular weight is approximately 173.97 g/mol .
Chemical Reactions Analysis
KPTF participates in Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst. This reaction forms new carbon-carbon bonds, allowing the synthesis of diverse organic compounds .
Physical And Chemical Properties Analysis
科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : Potassium 1H-pyrazole-4-trifluoroborate is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds.
- Method : The reagent is combined with an organohalide and a palladium catalyst. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups .
- Results : The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
Synthesis of Pyrazole Derivatives
- Field : Medicinal Chemistry
- Application : Pyrazole derivatives, including those derived from Potassium 1H-pyrazole-4-trifluoroborate, have been found to have a wide range of biological activities . They are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
- Method : The specific methods of synthesis vary widely depending on the desired pyrazole derivative. However, they often involve the reaction of the Potassium 1H-pyrazole-4-trifluoroborate with various electrophiles .
- Results : The results of these syntheses are a wide range of pyrazole derivatives, many of which have shown promising biological activity .
Synthesis of Biologically Active Triazole and Pyrazole Compounds
- Field : Medicinal Chemistry
- Application : Potassium 1H-pyrazole-4-trifluoroborate is used in the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds have shown promising biological activity .
- Method : The compounds are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . The final derivatives are evaluated for their in vitro anti-microbial activity after thorough purification .
- Results : Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
Organotrifluoroborates as Versatile and Stable Boronic Acid Surrogates
- Field : Organic Chemistry
- Application : Potassium 1H-pyrazole-4-trifluoroborate is used as a versatile and stable boronic acid surrogate . These reagents are compatible with a wide range of functional groups and are stable to many commonly used and harsh reaction conditions .
- Method : The specific methods of synthesis vary widely depending on the desired organotrifluoroborate. However, they often involve the reaction of the Potassium 1H-pyrazole-4-trifluoroborate with various electrophiles .
- Results : The results of these syntheses are a wide range of organotrifluoroborates, which are useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond forming reactions .
Synthesis of Organotrifluoroborates
- Field : Organic Chemistry
- Application : Potassium 1H-pyrazole-4-trifluoroborate is used in the synthesis of organotrifluoroborates . These compounds are useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond forming reactions .
- Method : The specific methods of synthesis vary widely depending on the desired organotrifluoroborate. However, they often involve the reaction of the Potassium 1H-pyrazole-4-trifluoroborate with various electrophiles .
- Results : The results of these syntheses are a wide range of organotrifluoroborates, which are useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond forming reactions .
Synthesis of Antimicrobial and Antioxidant Compounds
- Field : Medicinal Chemistry
- Application : Potassium 1H-pyrazole-4-trifluoroborate is used in the synthesis of antimicrobial and antioxidant compounds . These compounds have shown promising biological activity .
- Method : The compounds are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . The final derivatives are evaluated for their in vitro anti-microbial activity after thorough purification .
- Results : Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
Safety And Hazards
将来の方向性
Research on KPTF continues to explore its applications in synthetic chemistry, catalysis, and material science. Investigating its reactivity with various substrates and optimizing reaction conditions will enhance its utility in organic synthesis .
: Sigma-Aldrich: Potassium 1H-pyrazole-3-trifluoroborate : 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks
特性
IUPAC Name |
potassium;trifluoro(1H-pyrazol-4-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H,(H,8,9);/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWKPYJRTNMJDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CNN=C1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BF3KN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 1H-pyrazole-4-trifluoroborate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

